molecular formula C7H6ClNO2 B089503 4-Nitrobenzyl chloride CAS No. 100-14-1

4-Nitrobenzyl chloride

Cat. No. B089503
CAS RN: 100-14-1
M. Wt: 171.58 g/mol
InChI Key: KGCNHWXDPDPSBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrobenzyl chloride involves specific reactions where the nitro group greatly influences the reactivity of the side chain. For example, the α-proton extraction from 4-nitrobenzyl chloride by alkali in dioxan leads to the formation of 4,4′-dinitrostilbene through a mechanism where the rate-determining step is the formation of a carbene intermediate. This process is significantly affected by the steric effects of methyl groups at the 3- and 5-positions, demonstrating the complexity of its chemical behavior (Doleib & Iskander, 1967).

Molecular Structure Analysis

Spectroscopic techniques such as IR, NMR, and X-ray crystallography have been utilized to study the structure of 4-Nitrobenzyl chloride and its derivatives. These studies provide insights into the electronic structures and the influence of the nitro group on the molecular conformation (Maroń & Małecki, 2014).

Chemical Reactions and Properties

4-Nitrobenzyl chloride undergoes various chemical reactions, including nucleophilic substitution and elimination processes. The presence of the nitro group significantly affects its reactivity, leading to the formation of diverse compounds such as stilbene derivatives under specific conditions (Goh & Closs, 1972).

Physical Properties Analysis

The physical properties of 4-Nitrobenzyl chloride, including its melting point, boiling point, and solubility in various solvents, are crucial for its handling and application in chemical syntheses. The steric and electronic effects of the nitro group play a significant role in determining these properties.

Chemical Properties Analysis

4-Nitrobenzyl chloride's chemical properties, such as acidity, basicity, and reactivity towards different chemical reagents, are defined by the presence of the nitro group and the benzyl chloride moiety. Its reactivity towards nucleophiles and electrophiles, and its behavior in elimination reactions, highlight its utility in organic synthesis (Sparke et al., 2010).

Scientific Research Applications

  • 4-Nitrobenzyl chloride is used in derivatization to improve the detection of estrogens in liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry, which is beneficial for diagnosing fetoplacental function (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).

  • It has been studied for its chemical reactivity and mutagenic potency, showing high mutagenicity in bacteria which may be due to reactions other than direct aralkylation or active reaction with DNA (Hemminki, Falck, & Linnainmaa, 1983).

  • In chemistry, 4-Nitrobenzyl chloride reacts in different ways depending on the side chain halogen substituent and the reaction conditions, showing potential in the synthesis of dimeric products and other organic compounds (Kam & Lim, 1993).

  • It's an important intermediate in organic synthesis, used in medicine, pesticide, and chemical fields, demonstrating its versatility in industrial applications (Wang Ling-ya, 2015).

  • The influence of the nitro-group on 4-Nitrobenzyl chloride's side-chain reactivity has been explored, showing that it affects the rate of α-proton extraction and subsequent reactions, which is crucial for understanding its chemical behavior (Doleib & Iskander, 1967).

  • 4-Nitrobenzyl chloride's reaction in sodium hydroxide solution has been investigated, revealing insights into its chemical pathways and potential applications in synthesis (Closs & Goh, 1972).

  • Its reduction by liver microsomes has been studied, showing the formation of specific complexes and its potential role in biochemical processes (Mansuy & Fontecave, 1983).

  • Crosslinked cellulose reacts with 4-Nitrobenzyl chloride in an aqueous sodium hydroxide solution, demonstrating its role in the modification of cellulose and potential applications in material science (Hassmannová & Pašteka, 1987).

  • Its role in solvolyses and product selectivities has been studied, providing insights into its behavior in different solvent mixtures, which is important for understanding its reactivity (Bentley, Koo, Choi, & Llewellyn, 2008).

  • Nitrobenzyl radical metabolites from the reduction of nitrobenzyl chlorides have been studied, revealing important information about its interaction with biological systems (Moreno, Schreiber, & Mason, 1986).

Safety And Hazards

4-Nitrobenzyl chloride is harmful if swallowed or if dust is inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

4-Nitrobenzyl chloride has been used for the derivatisation of Adiol (Androstenediol, an endogenous proliferation agent of prostate cancer) . It has potential applications in the synthesis of benzofurans, potential positron emission tomography (PET) tracers .

properties

IUPAC Name

1-(chloromethyl)-4-nitrobenzene
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InChI

InChI=1S/C7H6ClNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2
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InChI Key

KGCNHWXDPDPSBV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CCl)[N+](=O)[O-]
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Molecular Formula

C7H6ClNO2
Record name BENZENE, 1-(CHLOROMETHYL)-4-NITRO-
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DSSTOX Substance ID

DTXSID4025745
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Molecular Weight

171.58 g/mol
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Physical Description

Benzene, 1-(chloromethyl)-4-nitro- is a solid. (EPA, 1998), Plates or needles from alcohol; [HSDB]
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Solubility

Insoluble (NTP, 1992), Sol in alcohol, ether, acetone, benzene
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Density

1.5647 (NTP, 1992) - Denser than water; will sink
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Product Name

4-Nitrobenzyl chloride

Color/Form

Plates or needles from alcohol

CAS RN

100-14-1
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Melting Point

159.8 °F (EPA, 1998), 71 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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